molecular formula C12H10Br2 B051781 1,5-Bis(bromomethyl)naphthalene CAS No. 21646-18-4

1,5-Bis(bromomethyl)naphthalene

Cat. No.: B051781
CAS No.: 21646-18-4
M. Wt: 314.01 g/mol
InChI Key: ZNHUYTIFYQXOCM-UHFFFAOYSA-N
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Description

1,5-Bis(bromomethyl)naphthalene, also known as this compound, is a useful research compound. Its molecular formula is C12H10Br2 and its molecular weight is 314.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Charge Transfer Complexes : 1,5-Bis(bromomethyl)naphthalene is used in the synthesis of electron donor compounds, such as in the creation of 3,5-naphtho-1-telluracyclohexane. This process involves reactions with tellurium powder and sodium iodide (Singh, Khanna, & Kumar, 1980).

  • Investigation of Bent Aromatic Rings : This compound is utilized in the study of bent aromatic rings in naphthalene derivatives, as examined through X-ray crystallography and dynamic 1H NMR spectroscopy (Ashton et al., 1993).

  • Two-Photon Laser-Induced Reactions : this compound is a subject of study in two-photon chemistry, particularly in laser-induced reactions. Research in this area focuses on the formation of products like acenaphthene and explores the role of different excited states in these processes (Ouchi, Koga, & Adam, 1997).

  • Synthesis of Polymers : It's instrumental in the synthesis of polymers such as poly(1,5-naphthylene vinylene) and its copolymers. These polymers have applications in light-emitting diodes, and their photoluminescence properties are influenced by the composition of the polymers (Bai, Wu, & Shi, 2006).

  • Wavelength Dependence in Laser-Induced Bond Formation : The compound's response to excimer laser irradiation, displaying wavelength-dependent behavior in C-C bond formation, is another area of research. This study underscores the impact of selective excitation of the substrates (Ouchi & Yabe, 1992).

  • Study of C-Br...Br Interactions : The structures of various bromomethyl and dibromomethyl substituted benzenes and naphthalenes, including this compound, have been analyzed to understand their crystal packing patterns, which are primarily influenced by Br...Br contacts and C-H...Br hydrogen bonds (Kuś, Jones, Kusz, & Książek, 2023).

Mechanism of Action

Biochemical Pathways

There is currently no documented information on the specific biochemical pathways affected by 1,5-BMN. . This suggests that 1,5-BMN could potentially interact with biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

For instance, 1,5-BMN is likely a solid at room temperature due to its high molecular weight . It is expected to be slightly soluble in organic solvents due to the aromatic core and hydrophobic character of the molecule. These properties could influence the compound’s absorption and distribution in the body.

Properties

IUPAC Name

1,5-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHUYTIFYQXOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495135
Record name 1,5-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21646-18-4
Record name 1,5-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,5-bis(bromomethyl)naphthalene in the synthesis of the naphthalenoparacyclophane-1,13-diene?

A1: this compound serves as a key starting material in the synthesis of naphthalenoparacyclophane-1,13-diene. The research paper states that the cyclophane is synthesized "in four steps from this compound and 1,4-benzenedimethanethiol" []. While the specific reaction details aren't provided in the abstract, it's likely that the bromomethyl groups act as electrophilic sites, allowing for a cyclization reaction with the 1,4-benzenedimethanethiol to form the cyclophane structure.

Q2: The abstract mentions that the synthesized naphthalenoparacyclophanediene has potential applications in various fields. Does the structure of this compound influence these potential applications?

A2: While this compound itself is not directly responsible for the potential applications of the final cyclophanediene, its structure dictates the position of the naphthalene moiety within the final molecule. This positioning directly influences the strain energy and electronic properties of the cyclophanediene []. Therefore, the structure of this compound plays a crucial role in defining the final structure and, consequently, the potential applications of the synthesized naphthalenoparacyclophane-1,13-diene.

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